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molecular formula C7H4F2O B020872 3,4-Difluorobenzaldehyde CAS No. 34036-07-2

3,4-Difluorobenzaldehyde

Cat. No. B020872
M. Wt: 142.1 g/mol
InChI Key: JPHKMYXKNKLNDF-UHFFFAOYSA-N
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Patent
US07737141B2

Procedure details

4-Methylimidazole (46.4 g) and potassium carbonate (78.0 g) were added to a DMF solution (533 mL) of 3,4-difluorobenzaldehyde (40.0 g) at room temperature. This reaction solution was stirred at 90° C. for 6 hr and then was allowed to cool to room temperature. To the reaction solution, ethyl acetate and water were added. The organic layer was separated, washed with saturated saline, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluting solvent: heptane-ethyl acetate system) and further solidified with tert-butylmethylether to give 10.1 g of the title compound. The physical property values of this compound were as follows:
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
533 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].CN(C=O)C.[F:18][C:19]1[CH:20]=[C:21]([CH:24]=[CH:25][C:26]=1F)[CH:22]=[O:23]>O.C(OCC)(=O)C>[F:18][C:19]1[CH:20]=[C:21]([CH:24]=[CH:25][C:26]=1[N:5]1[CH:6]=[C:2]([CH3:1])[N:3]=[CH:4]1)[CH:22]=[O:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
46.4 g
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
78 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
533 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
40 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
This reaction solution was stirred at 90° C. for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluting solvent: heptane-ethyl acetate system) and further solidified with tert-butylmethylether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC=1C=C(C=O)C=CC1N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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